4-(Hexyloxy)-3-hydroxybenzaldehyde

Lipophilicity Drug-likeness ADME prediction

4-(Hexyloxy)-3-hydroxybenzaldehyde (CAS 137916-68-8, PubChem CID is a disubstituted benzaldehyde bearing a hexyloxy chain at the para position and a hydroxyl group at the meta position relative to the aldehyde. Its molecular formula is C₁₃H₁₈O₃ (MW 222.28 g·mol⁻¹).

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B295993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexyloxy)-3-hydroxybenzaldehyde
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)C=O)O
InChIInChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3
InChIKeyWWVRQKQFVYFQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hexyloxy)-3-hydroxybenzaldehyde Procurement Baseline: Scaffold Identity and Physicochemical Profile


4-(Hexyloxy)-3-hydroxybenzaldehyde (CAS 137916-68-8, PubChem CID 1714351) is a disubstituted benzaldehyde bearing a hexyloxy chain at the para position and a hydroxyl group at the meta position relative to the aldehyde. Its molecular formula is C₁₃H₁₈O₃ (MW 222.28 g·mol⁻¹) [1]. The compound serves as a key intermediate in liquid crystal synthesis, pharmaceutical lead optimization, and structure–activity relationship (SAR) studies of alkoxy-substituted aromatic aldehydes [2]. Unlike its more common isomer 3-(hexyloxy)-4-hydroxybenzaldehyde, the 4-alkoxy-3-hydroxy substitution pattern confers distinct electronic and steric properties that directly influence reactivity and biological recognition [1][3].

Why 4-(Hexyloxy)-3-hydroxybenzaldehyde Cannot Be Interchanged with Its 3-Hexyloxy-4-hydroxy Regioisomer or Shorter-Chain Analogs


Simple substitution with the regioisomer 3-(hexyloxy)-4-hydroxybenzaldehyde (CAS 650606-31-8) or with shorter-chain 4-alkoxy-3-hydroxybenzaldehydes introduces measurable differences in lipophilicity, hydrogen-bonding topology, and metabolic susceptibility. The 4-hexyloxy-3-hydroxy substitution pattern positions the hydrogen-bond donor (3-OH) ortho to the aldehyde, creating an intramolecular hydrogen-bonding motif that is absent in the 3-hexyloxy-4-hydroxy isomer [1][2]. Computed XLogP3 values differ by 0.2 log units between the two regioisomers, a gap that translates to a ~1.6-fold difference in octanol–water partition coefficient sufficient to alter membrane permeability and protein binding in biological assays [2][3]. In the 4-alkoxybenzaldehyde class targeting trypanosome alternative oxidase (TAO), alkoxy chain length is a critical determinant of enzyme inhibition potency (IC₅₀ range: 2 nM to >10 µM), meaning that even a two-carbon chain truncation can abolish activity [4]. These structural features make generic interchange scientifically unsound without re-validation of the intended application.

Quantitative Differentiation Evidence: 4-(Hexyloxy)-3-hydroxybenzaldehyde vs. Closest Analogs


Computed XLogP3 Lipophilicity: 4-(Hexyloxy)-3-hydroxybenzaldehyde vs. Regioisomer 3-(Hexyloxy)-4-hydroxybenzaldehyde

The computed octanol–water partition coefficient (XLogP3) for 4-(hexyloxy)-3-hydroxybenzaldehyde is 3.3, compared to 3.5 for its regioisomer 3-(hexyloxy)-4-hydroxybenzaldehyde, representing a ΔlogP of –0.2 [1][2]. This difference arises from the altered intramolecular hydrogen-bonding network: in the target compound, the 3-OH group can form a six-membered intramolecular hydrogen bond with the aldehyde oxygen, reducing the effective solvent-accessible hydrophilic surface area. This structural feature is absent in the regioisomer where the OH group is para to the aldehyde [1][2].

Lipophilicity Drug-likeness ADME prediction

Intramolecular Hydrogen-Bond Topology: Ortho-Hydroxy-Benzaldehyde Motif Uniqueness

4-(Hexyloxy)-3-hydroxybenzaldehyde contains a 3-hydroxy group ortho to the aldehyde, enabling a stable six-membered intramolecular hydrogen bond (O–H···O=C) that locks the aldehyde in a pseudo-planar conformation. In the 3-hexyloxy-4-hydroxy regioisomer, the OH is para to the aldehyde, precluding this intramolecular interaction. This conformational constraint is evidenced by the distinct InChIKey identifiers: WWVRQKQFVYFQDX-UHFFFAOYSA-N for the target compound vs. HZAKEKDTQXXGJM-UHFFFAOYSA-N for the regioisomer [1][2]. The ortho-hydroxy-benzaldehyde motif is a well-established pharmacophore in tyrosinase inhibitors and metal-chelating agents [3].

Conformational analysis Receptor recognition Spectroscopic fingerprint

Alkoxy Chain Length SAR: Class-Level Potency Differentiation in Trypanosome Alternative Oxidase Inhibition

In a systematic SAR study of 32 cationic and non-cationic 4-alkoxybenzaldehyde derivatives targeting trypanosome alternative oxidase (ΔMTS-TAO), enzyme inhibition IC₅₀ values ranged from 2 nM to >10 µM, demonstrating extreme sensitivity to the alkoxy substituent [1]. While the specific IC₅₀ of 4-(hexyloxy)-3-hydroxybenzaldehyde was not reported in this study, the homologous 4-alkoxybenzaldehyde series shows that chain length is a primary potency driver. Compounds with shorter alkoxy chains (e.g., methoxy, ethoxy) are typically less potent than those with medium-length chains (C4–C8). The hexyloxy chain (C6) occupies a favorable lipophilic pocket in the TAO active site as inferred from the 4-alkoxybenzaldehyde SAR [1].

Antiparasitic Trypanosoma brucei Structure-activity relationship

Regioisomeric Identity Verification: InChIKey and Spectroscopic Uniqueness for Procurement Quality Control

The target compound and its regioisomer possess unequivocally distinct InChIKey identifiers: WWVRQKQFVYFQDX-UHFFFAOYSA-N (4-hexyloxy-3-hydroxy) vs. HZAKEKDTQXXGJM-UHFFFAOYSA-N (3-hexyloxy-4-hydroxy) [1][2]. These InChIKey differences confirm non-interchangeability at the structural level. Commercially, the target compound (CAS 137916-68-8) is supplied at ≥95% purity (HPLC) by vendors such as Bidepharm, with batch-specific NMR and HPLC certificates available . In contrast, the regioisomer 3-(hexyloxy)-4-hydroxybenzaldehyde (CAS 650606-31-8) carries a different CAS registry number and distinct NMR chemical shifts (¹H-NMR: aromatic proton splitting patterns differ due to substitution geometry).

Quality control Identity testing Regioisomer discrimination

Prioritized Application Scenarios for 4-(Hexyloxy)-3-hydroxybenzaldehyde Based on Verified Differentiation


Medicinal Chemistry: Anti-Trypanosomal Lead Optimization Leveraging 4-Alkoxybenzaldehyde Scaffold SAR

4-(Hexyloxy)-3-hydroxybenzaldehyde serves as a synthetic intermediate for 4-alkoxybenzaldehyde-based inhibitors of trypanosome alternative oxidase (TAO). The hexyloxy chain length (C6) falls within the optimal hydrophobicity window identified by Ebiloma et al. (2018), where 4-alkoxybenzaldehyde derivatives achieved IC₅₀ values as low as 2 nM against ΔMTS-TAO [1]. The ortho-hydroxy group provides an additional derivatization handle for introducing cationic mitochondrial-targeting moieties shown to improve selectivity over human cells by >900-fold [1]. Researchers should select this specific hexyloxy homolog rather than shorter-chain (e.g., butoxy, C4) or longer-chain (e.g., octyloxy, C8) analogs to maintain alignment with the published SAR landscape.

Tyrosinase Inhibition: Exploiting the Ortho-Hydroxy-Benzaldehyde Metal-Chelating Pharmacophore

The ortho-hydroxy-benzaldehyde motif present in 4-(hexyloxy)-3-hydroxybenzaldehyde is a recognized pharmacophore for tyrosinase inhibition, capable of coordinating the dinuclear copper center of the enzyme [1][2]. Hydroxy-substituted benzaldehydes have demonstrated antiviral activity against HSV-1, with the ortho-hydroxy (salicylaldehyde) motif being essential for activity [2]. The regioisomer 3-(hexyloxy)-4-hydroxybenzaldehyde, which positions the hydroxyl group para to the aldehyde, cannot form the requisite chelation geometry and is therefore unsuitable for metal-dependent enzyme inhibition applications [3].

Liquid Crystal Intermediate: Calamitic Mesogen Precursor with Tunable Alkoxy Chain

4-n-Alkoxybenzaldehydes are established precursors for calamitic (rod-shaped) liquid crystals, where the alkoxy chain length determines mesophase transition temperatures and phase morphology [1]. The hexyloxy (C6) homolog provides a balance between mesophase stability and processability. Condensation of 4-(hexyloxy)-3-hydroxybenzaldehyde with appropriate amines yields Schiff base mesogens, where the ortho-hydroxy group further stabilizes the mesophase through intermolecular hydrogen bonding [1]. Procurement of the correct C6 chain length is essential, as homologous series studies demonstrate that changing alkoxy chain length by ±2 carbons shifts clearing temperatures by 10–30 °C [1].

Antiviral Drug Discovery: Flavivirus Inhibition Scaffold Extension

Patent US7402608B2 discloses substituted benzaldehydes, including alkoxy-hydroxybenzaldehyde derivatives, as inhibitors of Flaviviridae viruses (HCV, BVDV) [1]. 4-(Hexyloxy)-3-hydroxybenzaldehyde, with its 4-hexyloxy-3-hydroxy substitution pattern, represents a specific embodiment within this patent's general formula. The hexyloxy chain provides the lipophilic bulk necessary for targeting the viral polymerase allosteric binding site described therein, while the 3-hydroxy group enables subsequent conjugation to generate prodrugs or improve solubility profiles.

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